5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7 and a thiol group at position 3. The molecular formula of this compound is C7H8N4S, and it has a molecular weight of 180.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol can be achieved through various methods. One common approach involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. The nitro compound is reduced using hydrogen in the presence of Raney nickel to obtain 3-amino-5-hydroxyl-1,2,4-triazole. Finally, the target compound is synthesized by reacting this intermediate with acetyl acetone .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiol group and the nitrogen atoms in the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with various electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound is similar in structure but lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: This compound has a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness
The presence of the thiol group in 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol makes it unique among similar compounds. This functional group imparts distinct chemical reactivity, allowing for the formation of disulfides and other sulfur-containing derivatives. Additionally, the thiol group enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINCJELKAOSUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=S)N12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351628 | |
Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41266-80-2 | |
Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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